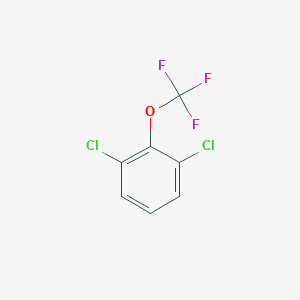

1,3-Dichloro-2-(trifluoromethoxy)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVHTVHBEUJLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539732 | |

| Record name | 1,3-Dichloro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97608-49-6 | |

| Record name | 1,3-Dichloro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dichloro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of the novel compound, 1,3-dichloro-2-(trifluoromethoxy)benzene. This molecule is of significant interest in medicinal chemistry and materials science due to the unique electronic and lipophilic properties imparted by the trifluoromethoxy group, combined with the reactive sites offered by the dichlorinated aromatic ring. This guide outlines a plausible synthetic route, detailed experimental protocols, and comprehensive characterization data.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2,6-dichlorophenol. The proposed pathway involves the introduction of the trifluoromethoxy group via a two-step chlorination/fluorination sequence of a thiocarbonyl intermediate.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of O-(2,6-Dichlorophenyl) chlorothionoformate

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (4.4 g, 0.11 mol) in mineral oil. The mineral oil is removed by washing with anhydrous tetrahydrofuran (THF) (3 x 20 mL). Anhydrous THF (150 mL) is then added to the flask.

-

Addition of Phenol: A solution of 2,6-dichlorophenol (16.3 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C over a period of 30 minutes. The reaction mixture is then stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases.

-

Formation of Thiocarbonyl Intermediate: The resulting solution of sodium 2,6-dichlorophenoxide is cooled to 0 °C, and a solution of thiophosgene (11.5 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise over 30 minutes. The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up and Purification: The reaction mixture is filtered to remove sodium chloride, and the solvent is evaporated under reduced pressure. The crude product is purified by vacuum distillation to yield O-(2,6-dichlorophenyl) chlorothionoformate as a yellow oil.

Synthesis of 1,3-Dichloro-2-(trichloromethoxy)benzene

-

Chlorination: O-(2,6-Dichlorophenyl) chlorothionoformate (25.8 g, 0.1 mol) is dissolved in carbon tetrachloride (200 mL) in a three-necked flask equipped with a gas inlet tube and a condenser. Chlorine gas is bubbled through the solution at a moderate rate while irradiating with a UV lamp for 6 hours. The reaction is monitored by gas chromatography (GC) until the starting material is consumed.

-

Purification: The solvent is removed under reduced pressure, and the crude 1,3-dichloro-2-(trichloromethoxy)benzene is obtained as a pale yellow oil, which is used in the next step without further purification.

Synthesis of this compound

-

Fluorination: A mixture of 1,3-dichloro-2-(trichloromethoxy)benzene (29.6 g, 0.1 mol), antimony trifluoride (21.4 g, 0.12 mol), and a catalytic amount of antimony pentachloride (1.5 g, 5 mol%) is placed in a Hastelloy autoclave.

-

Reaction Conditions: The autoclave is sealed and heated to 150 °C with stirring for 8 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with 10% aqueous hydrochloric acid (100 mL) and extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The structural confirmation of this compound is based on a combination of spectroscopic techniques. The expected data are summarized below.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₃Cl₂F₃O |

| Molecular Weight | 247.00 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Estimated 180-190 °C |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.45 (m, 1H), 7.15-7.25 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-155 (C-O), 130-135 (C-Cl), 125-130 (CH), 120-125 (q, J ≈ 257 Hz, CF₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -58 to -60 (s, 3F) |

| IR (neat, cm⁻¹) | ~3080 (Ar C-H), ~1600, 1470 (C=C), ~1250 (C-F), ~1180 (C-O), ~800 (C-Cl) |

| Mass Spec (EI, m/z) | 246/248/250 (M⁺, isotopic pattern for 2 Cl), 177 (M⁺ - CF₃) |

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

-

Thiophosgene and Chlorine Gas: Highly toxic and corrosive. Handle with extreme caution using appropriate personal protective equipment (PPE).

-

Antimony Compounds: Toxic and should be handled with care.

-

Autoclave: High-pressure reactions should be conducted behind a blast shield.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide provides a comprehensive overview of a viable synthetic route and expected characterization data for this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the exploration of this promising compound in various applications.

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dichloro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound with the chemical formula C₇H₃Cl₂F₃O. Its structural features, including the dichlorinated benzene ring and the trifluoromethoxy group, make it a compound of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. This technical guide provides a summary of its known physicochemical properties, general experimental protocols for their determination, and a key synthetic application in the context of drug discovery.

Core Physicochemical Properties

While specific experimentally determined physicochemical data for this compound is limited in publicly available literature, its fundamental properties have been identified. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 97608-49-6 | Capot Chemical[1] |

| Molecular Formula | C₇H₃Cl₂F₃O | Capot Chemical[1] |

| Molecular Weight | 231.00 g/mol | Capot Chemical[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

A second, fresh sample is then heated, with the temperature raised rapidly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[2]

Boiling Point Determination

For a liquid compound, the boiling point is a characteristic physical property.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

Procedure (Thiele Tube Method):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at the top end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, and the temperature at which a continuous stream of bubbles emerges from the open end of the capillary tube is noted.

-

Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3][4][5]

Density Measurement

The density of a liquid can be determined using several methods.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Water bath for temperature control

-

Sample of this compound

Procedure (Pycnometer Method):

-

The empty pycnometer is cleaned, dried, and weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and the excess liquid is removed.

-

The filled pycnometer is placed in a water bath to bring it to a constant temperature (e.g., 20 °C or 25 °C).

-

The pycnometer is then removed, wiped dry, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[6][7][8]

Solubility Determination

Assessing the solubility of a compound in various solvents is crucial for its application in synthesis and biological studies.

Apparatus:

-

Test tubes

-

Vortex mixer

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Sample of this compound

Procedure:

-

A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.

-

A known volume of a solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously using a vortex mixer for a set period.

-

The mixture is allowed to stand, and visual observation is made to determine if the solid has dissolved completely.

-

If the compound dissolves, more solute can be added until saturation is reached to determine the approximate solubility.

-

This process is repeated with a variety of solvents of different polarities.[9] Halogenated aromatic hydrocarbons generally exhibit low solubility in water but are miscible with many organic solvents.[10]

Synthetic Application in Drug Discovery

A significant application of this compound is in the synthesis of pyrrolopyrazole derivatives, which have been identified as inhibitors of phosphatidylserine synthase 1 (PSS1). PSS1 is an enzyme involved in the synthesis of phosphatidylserine, a key phospholipid in cell membranes.[11][12][13] The inhibition of PSS1 is being explored as a potential therapeutic strategy in oncology, particularly for B cell lymphomas.[11][12][14][15]

A European Patent (EP 3936192 B1) describes a synthetic route where this compound is a key starting material. The synthesis involves a borylation reaction followed by further transformations to yield the final PSS1 inhibitor.

Synthetic Workflow for a Pyrrolopyrazole Derivative

The following diagram illustrates the initial step in the synthesis of a key intermediate for a PSS1 inhibitor, starting from this compound.

This initial borylation reaction converts this compound into a boronic ester intermediate, which is a versatile building block for subsequent cross-coupling reactions to construct the complex pyrrolopyrazole scaffold of the final PSS1 inhibitor.

References

- 1. 97608-49-6 | this compound - Capot Chemical [capotchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. calnesis.com [calnesis.com]

- 7. Density measurement in liquids - SensoTech GmbH [sensotech.com]

- 8. mt.com [mt.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 11. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphatidylserine turns the gears of phospholipids in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

1,3-Dichloro-2-(trifluoromethoxy)benzene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-dichloro-2-(trifluoromethoxy)benzene (CAS Number: 97608-49-6), a fluorinated aromatic compound of interest in synthetic and medicinal chemistry. Due to its unique substitution pattern, this molecule serves as a valuable building block for more complex structures, particularly in the development of novel pharmaceutical and agrochemical agents. This document details its chemical identity, molecular structure, and its role as a synthetic intermediate. While specific experimental data for this compound is not widely available in public literature, this guide also provides general methodologies for the synthesis and characterization of related trifluoromethoxybenzene derivatives, offering a foundational understanding for researchers in the field.

Chemical Identity and Molecular Structure

This compound is a substituted benzene ring containing two chlorine atoms and a trifluoromethoxy group. The strategic placement of these functional groups imparts specific physicochemical properties that are highly sought after in drug design.

Molecular Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 97608-49-6 |

| Molecular Formula | C₇H₃Cl₂F₃O |

| Molecular Weight | 231.00 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)OC(F)(F)F)Cl |

| InChI Key | YWJQFZDBLJVHBE-UHFFFAOYSA-N |

The Role of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy (-OCF₃) group is a critical substituent in modern medicinal chemistry due to its unique electronic and lipophilic properties. It is often considered a "lipophilic electron-withdrawing group," which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Incorporating a trifluoromethoxy group can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to metabolic degradation, which can increase the half-life of a drug candidate.

-

Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.

-

Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.

-

Improved Oral Bioavailability: Enhanced metabolic stability and membrane permeability often translate to better absorption and bioavailability when a drug is administered orally.

Synthesis and Reactivity

General Experimental Protocol for the Synthesis of Aryl Trifluoromethyl Ethers

The following is a generalized procedure for the synthesis of aryl trifluoromethyl ethers from the corresponding phenols, which could be adapted for the synthesis of this compound from 2,6-dichlorophenol.

Reaction: Ar-OH + Reagent → Ar-OCF₃

Materials:

-

Substituted phenol (e.g., 2,6-dichlorophenol)

-

Trifluoromethylating agent (e.g., CF₃I, Togni's reagent)

-

Copper catalyst (e.g., CuI)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., DMF, NMP)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol, copper catalyst, and base.

-

Add the anhydrous solvent and stir the mixture at room temperature for a specified period.

-

Introduce the trifluoromethylating agent to the reaction mixture.

-

Heat the reaction to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., saturated NH₄Cl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired aryl trifluoromethyl ether.

Role as a Synthetic Intermediate

This compound is a valuable intermediate in the synthesis of more complex molecules. One notable application is in the preparation of 4-chloro-3-(trifluoromethoxy)aniline.

Experimental Workflow: Synthesis of 4-Chloro-3-(trifluoromethoxy)aniline

This workflow outlines the synthetic transformation of this compound to a key aniline derivative.

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Dichloro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1,3-dichloro-2-(trifluoromethoxy)benzene. Due to the limited availability of experimental spectra in the public domain, this document relies on computational predictions to offer insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The information herein is intended to support research and development activities by providing a foundational understanding of the compound's structural features as reflected in its spectroscopic profiles.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values have been generated using computational chemistry software and established prediction algorithms.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.45 | t | 1H | H-5 |

| 7.28 | d | 2H | H-4, H-6 |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 148.5 (q, J ≈ 2 Hz) | C-2 |

| 133.0 | C-1, C-3 |

| 131.0 | C-5 |

| 126.5 | C-4, C-6 |

| 120.4 (q, J ≈ 259 Hz) | CF₃ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -58.2 | s | -OCF₃ |

Predicted relative to CFCl₃.

Table 4: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1100 | Strong | C-F stretch (in -OCF₃) |

| 1100-1000 | Strong | C-O stretch |

| 850-750 | Strong | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 230 | 100 | [M]⁺ (with ³⁵Cl₂) |

| 232 | 65 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 234 | 10 | [M+4]⁺ (with ³⁷Cl₂) |

| 195 | 40 | [M-Cl]⁺ |

| 161 | 30 | [M-CF₃]⁺ |

| 132 | 25 | [C₆H₃Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols that would be suitable for acquiring the spectroscopic data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of approximately 5-10 mg of this compound would be dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) could be added as an internal standard for chemical shift referencing (0 ppm for ¹H and ¹³C NMR).

-

¹H NMR Spectroscopy : The ¹H NMR spectrum would be acquired on a 400 MHz spectrometer. Standard acquisition parameters would include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans would be co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would be recorded at 100 MHz on the same instrument, using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds would be typical. A larger number of scans (e.g., 1024 or more) would be necessary due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Spectroscopy : The ¹⁹F NMR spectrum would be acquired on a spectrometer equipped with a fluorine-observe probe, operating at a frequency of, for example, 376 MHz. A simple pulse-acquire sequence would be used, with a 30° pulse width and a relaxation delay of 1-2 seconds. Chemical shifts would be referenced to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) could be analyzed in a liquid cell. The spectrum would be recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. An average of 16 to 32 scans would be collected to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be performed using a mass spectrometer with a direct insertion probe or coupled to a gas chromatograph (GC-MS). A small amount of the sample would be introduced into the ion source, which is maintained under high vacuum. The molecules would be bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions would be separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Navigating the Properties of 1,3-Dichloro-2-(trifluoromethoxy)benzene: A Technical Guide to its Solubility and Stability in Organic Solvents

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility and stability of the chemical compound 1,3-Dichloro-2-(trifluoromethoxy)benzene. This in-depth whitepaper addresses a critical knowledge gap for this halogenated aromatic ether, a structural motif of increasing interest in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this guide leverages data from structurally analogous compounds to provide well-founded estimations of its physicochemical properties and behavior in various organic solvents.

The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity in drug candidates, while the dichlorinated benzene ring offers sites for further chemical modification.[1][2] Understanding the solubility and stability of this compound is paramount for its effective use in synthesis, formulation, and biological screening.

Predicted Solubility Profile

Based on the general principles of "like dissolves like" and data for similar halogenated and fluorinated aromatic compounds, a qualitative solubility profile for this compound has been constructed. The high degree of halogenation and the presence of the trifluoromethoxy group suggest a nonpolar, lipophilic character.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The molecule lacks significant hydrogen bonding capabilities, limiting its interaction with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | Dipole-dipole interactions between the solvent and the polar C-Cl and C-O-C bonds are expected to facilitate dissolution. |

| Nonpolar Halogenated | Dichloromethane, Chloroform | High | Strong van der Waals forces and dipole-dipole interactions with similar halogenated solvents will likely lead to high solubility. |

| Nonpolar Aromatic | Toluene, Benzene | High | Pi-stacking interactions between the aromatic rings of the solute and solvent should promote solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Moderate to High | The overall nonpolar nature of the molecule suggests good solubility in aliphatic hydrocarbons. |

Note: This table presents predicted solubilities. Experimental verification is strongly recommended.

Stability Considerations and Potential Degradation Pathways

Halogenated aromatic compounds are generally characterized by high thermal and chemical stability. The carbon-fluorine bond, in particular, is exceptionally strong, suggesting that the trifluoromethoxy group will be robust under most conditions.[1][2] However, several potential degradation pathways should be considered under specific stress conditions.

Key Stability Factors:

-

Thermal Stability: The compound is expected to be thermally stable under typical laboratory and storage conditions. At elevated temperatures, decomposition may occur, potentially leading to the formation of various degradation products.

-

Photostability: Aromatic systems can be susceptible to photodegradation upon exposure to UV light. This can lead to the formation of radicals and subsequent reactions, including dechlorination or rearrangement.

-

Hydrolytic Stability: The ether linkage and the trifluoromethoxy group are generally resistant to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, cleavage of the ether bond could occur.

-

Reductive Dechlorination: Under anaerobic conditions, particularly in the presence of certain microbial communities, chlorinated benzenes can undergo reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom.

Experimental Protocols

To facilitate the empirical determination of the solubility and stability of this compound, the following detailed experimental protocols are provided.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

-

Solution Preparation: Prepare solutions of this compound in the desired organic solvent at a known concentration.

-

Stress Conditions: Subject the solutions to various stress conditions in parallel with a control sample stored under normal conditions.

-

Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photolytic Stress: Expose solutions to a controlled source of UV light (e.g., in a photostability chamber).

-

Hydrolytic Stress (in aqueous co-solvents): Adjust the pH of the solutions to acidic (e.g., pH 1-3) and basic (e.g., pH 9-11) conditions.

-

Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).

-

-

Time-Point Sampling: Withdraw aliquots from each stressed solution and the control at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to separate the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of the parent compound remaining at each time point and identify and characterize any significant degradation products. The degradation kinetics (e.g., half-life) can be calculated from this data.

Visualizing Experimental Workflows

To provide a clear overview of the logical flow of the proposed experimental work, the following diagrams have been generated using the DOT language.

Caption: Workflow for Solubility Determination.

Caption: Experimental Workflow for Stability Testing.

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound. The detailed experimental protocols and workflow diagrams offer a clear path for researchers to obtain the precise empirical data necessary for their specific applications. As the use of complex halogenated compounds continues to grow, a thorough understanding of their fundamental properties is essential for accelerating innovation in drug discovery and materials science.

References

An In-depth Technical Guide on the Electronic Effects of Substituents in 1,3-Dichloro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the chloro and trifluoromethoxy substituents on the benzene ring in the molecule 1,3-dichloro-2-(trifluoromethoxy)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established principles of physical organic chemistry to predict its reactivity and spectroscopic characteristics. Detailed, plausible experimental protocols for its synthesis and characterization are provided, alongside a theoretical framework for understanding the interplay of inductive and resonance effects. This document aims to serve as a valuable resource for researchers working with halogenated and trifluoromethoxy-substituted aromatic compounds in fields such as medicinal chemistry, materials science, and agrochemical development.

Introduction

The strategic incorporation of halogen and trifluoromethoxy (-OCF₃) groups into aromatic scaffolds is a cornerstone of modern medicinal and materials chemistry. These substituents profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability. The trifluoromethoxy group, in particular, is of significant interest due to its strong electron-withdrawing nature and its role as a "super-halogen" or "pseudo-halogen". This guide focuses on the electronic landscape of this compound, a molecule where the interplay of these powerful substituents dictates its chemical behavior.

The two chlorine atoms and the trifluoromethoxy group are all electron-withdrawing substituents, which significantly deactivates the benzene ring towards electrophilic aromatic substitution. The trifluoromethoxy group exhibits a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms, which is somewhat counteracted by a weaker electron-donating resonance effect (+R) from the oxygen lone pairs. The chlorine atoms also exhibit both a -I and a +R effect, with the inductive effect being dominant. The cumulative effect of these three substituents renders the aromatic ring electron-deficient.

Predicted Electronic Properties and Reactivity

Table 1: Hammett Substituent Constants for Related Groups

| Substituent | σ_meta_ | σ_para_ |

| Chloro (Cl) | +0.37 | +0.23 |

| Trifluoromethyl (CF₃) | +0.43 | +0.54 |

| Methoxy (OCH₃) | +0.12 | -0.27 |

Note: Data for the trifluoromethoxy group is not as extensively tabulated but is generally considered to be more electron-withdrawing than a chloro group.

The trifluoromethoxy group is a strong electron-withdrawing group primarily through the inductive effect of the fluorine atoms. This deactivates the aromatic ring towards electrophilic attack. The chlorine atoms are also deactivating. Therefore, this compound is expected to be significantly less reactive than benzene in electrophilic aromatic substitution reactions.

The directing effects of the substituents are also crucial. The trifluoromethoxy group, despite being deactivating, is an ortho, para-director due to the resonance contribution of the oxygen lone pairs. The chlorine atoms are also ortho, para-directing. In this specific molecule, the positions ortho and para to the trifluoromethoxy group are already substituted by chlorine atoms. Further electrophilic substitution, if it were to occur under harsh conditions, would be directed by the chlorine atoms to the remaining positions, though the overall reactivity is expected to be very low.

Caption: Logical relationship of substituent effects.

Experimental Protocols

As no direct synthesis protocol for this compound has been found in the literature, a plausible synthetic route is proposed based on established methods for the synthesis of aryl trifluoromethyl ethers from the corresponding phenols. The starting material for this proposed synthesis is 2,6-dichlorophenol.

Proposed Synthesis of this compound

This proposed two-step synthesis involves the formation of a chlorothionoformate intermediate from 2,6-dichlorophenol, followed by fluorination.

Step 1: Synthesis of O-(2,6-Dichlorophenyl) chlorothionoformate

-

Materials:

-

2,6-Dichlorophenol

-

Thiophosgene (CSCl₂)

-

Aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve 2,6-dichlorophenol in a suitable volume of dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of thiophosgene to the cooled solution with vigorous stirring.

-

While maintaining the temperature at 0-5 °C, add a solution of sodium hydroxide dropwise to neutralize the HCl gas evolved.

-

Continue stirring for 2-3 hours at room temperature.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude O-(2,6-dichlorophenyl) chlorothionoformate.

-

Step 2: Fluorination to this compound

-

Materials:

-

O-(2,6-Dichlorophenyl) chlorothionoformate

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalytic amount)

-

Inert solvent (e.g., tetrachloroethane)

-

-

Procedure:

-

In a flask equipped with a reflux condenser and a stirrer, dissolve the crude O-(2,6-dichlorophenyl) chlorothionoformate in an inert, high-boiling solvent.

-

Add a stoichiometric amount of antimony trifluoride and a catalytic amount of antimony pentachloride.

-

Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Caption: Proposed synthetic workflow.

Spectroscopic Characterization

The following are predicted spectroscopic data for this compound based on the analysis of similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ 7.2-7.5 ppm (multiplet, 3H) |

| ¹³C NMR (CDCl₃) | δ 150-155 (C-OCF₃), 130-135 (C-Cl), 125-130 (aromatic CH), 118-122 (q, J ≈ 260 Hz, -OCF₃) |

| ¹⁹F NMR (CDCl₃) | δ -58 to -60 ppm (singlet) |

| IR (KBr, cm⁻¹) | 3100-3000 (Ar-H stretch), 1600-1450 (C=C stretch), 1280-1200 (C-O stretch), 1200-1100 (C-F stretch), 800-700 (C-Cl stretch) |

Quantum Chemical Calculations (Theoretical)

While specific computational studies on this compound are not available, density functional theory (DFT) calculations could provide valuable insights into its electronic structure. Such calculations would likely reveal the following:

-

Electron Density Distribution: A calculated electrostatic potential map would show significant electron deficiency on the aromatic ring, with the most positive potential localized near the trifluoromethoxy and chlorine substituents.

-

Molecular Orbital Analysis: The HOMO and LUMO energies would confirm the deactivating nature of the substituents, with a relatively large HOMO-LUMO gap suggesting high kinetic stability.

-

NMR Chemical Shift Predictions: Theoretical calculations of NMR chemical shifts could corroborate the predicted values in Table 2 and aid in the structural confirmation of the synthesized compound.

Caption: Theoretical calculation workflow.

Conclusion

This compound represents a molecule with a highly electron-deficient aromatic system due to the cumulative electron-withdrawing effects of its substituents. This guide has provided a theoretical framework for understanding these electronic effects, along with a plausible and detailed experimental protocol for its synthesis and characterization based on established chemical transformations. The predicted spectroscopic data and the outline for computational analysis offer a roadmap for researchers interested in synthesizing and utilizing this and similar highly functionalized aromatic compounds. The insights provided herein are intended to facilitate further research and development in areas where fine-tuning of electronic properties is critical for molecular design.

An In-depth Technical Guide to 1,3-Dichloro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dichloro-2-(trifluoromethoxy)benzene, a halogenated aromatic compound of interest in synthetic chemistry. Due to a lack of specific historical records on its discovery, this document focuses on the compound's physicochemical properties, plausible synthetic routes based on modern trifluoromethoxylation methodologies, and its role as a chemical intermediate. This guide is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Introduction

This compound, identified by the CAS number 97608-49-6, is a niche chemical compound whose utility primarily lies in its role as a building block in the synthesis of more complex molecules. The trifluoromethoxy group (-OCF3) is a key structural motif in many modern pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. While the specific historical details of the discovery of this compound are not well-documented in publicly accessible literature, its emergence is intrinsically linked to the broader development of trifluoromethoxylation reactions in organic chemistry. The synthesis of aryl trifluoromethyl ethers has evolved significantly, with various methods being developed for the efficient introduction of the -OCF3 group onto an aromatic ring.

Physicochemical Properties

Quantitative data for this compound is primarily available through computational predictions. The following tables summarize these properties.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C7H3Cl2F3O | PubChem |

| Molecular Weight | 231.0 g/mol | PubChem |

| PubChem CID | 13405085 | PubChem |

| InChIKey | RIVHTVHBEUJLSP-UHFFFAOYSA-N | PubChem |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and widely utilized method for the synthesis of aryl trifluoromethyl ethers is the O-trifluoromethylation of the corresponding phenol. In this case, the logical precursor is 2,6-dichlorophenol.

Plausible Synthetic Pathway

The synthesis would likely proceed via the reaction of 2,6-dichlorophenol with a suitable trifluoromethylating agent.

Caption: Plausible synthetic pathway for this compound.

Representative Experimental Protocol: O-Trifluoromethylation of a Phenol

While a specific protocol for 2,6-dichlorophenol is unavailable, the following is a general procedure for the O-trifluoromethylation of phenols, which could be adapted for the synthesis of the target compound.

Materials:

-

Phenol substrate (e.g., 2,6-dichlorophenol)

-

Trifluoromethylating agent (e.g., a Togni reagent or Umemoto's reagent)

-

Suitable solvent (e.g., acetonitrile, dichloromethane)

-

Base (if required by the specific reagent, e.g., sodium hydride)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, the phenol substrate is dissolved in the chosen solvent.

-

If required, a base is added to deprotonate the phenol, forming the corresponding phenoxide.

-

The trifluoromethylating agent is added to the reaction mixture, often portion-wise or as a solution.

-

The reaction is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a duration determined by monitoring the reaction progress (e.g., by thin-layer chromatography or gas chromatography).

-

Upon completion, the reaction is quenched, typically with water or an aqueous solution.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified, commonly by column chromatography, to yield the pure aryl trifluoromethyl ether.

Spectroscopic Data

Table 2: Spectroscopic Data of Structurally Related Compounds

| Compound | CAS Number | Available Spectra | Database |

| 1,3-Dichloro-2-fluorobenzene | 2268-05-5 | Mass, IR | NIST |

| 1,3-Dichloro-2-methoxybenzene | 1984-65-2 | Mass, IR | NIST |

Applications and Role in Drug Development

The primary known application of this compound is as a synthetic intermediate. A European patent (EP3936192A1) describes its use in the synthesis of pyrrolopyrazole derivatives, which are being investigated as inhibitors of phosphatidylserine synthase 1 (PSS1) for potential cancer therapy.[1] This highlights the compound's relevance in the drug discovery pipeline, where the unique electronic and steric properties of the dichlorinated trifluoromethoxy benzene core can be exploited to design novel bioactive molecules.

Caption: Role as a synthetic intermediate in drug development.

Safety Information

Detailed safety information for this compound is not extensively documented. However, based on the safety data for structurally similar halogenated and trifluoromethylated aromatic compounds, it should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a specialized chemical intermediate with potential applications in the synthesis of novel therapeutic agents. While its own discovery and history are not well-documented, its existence is a testament to the advancements in fluorination and trifluoromethoxylation chemistry. The data and plausible synthetic methodologies presented in this guide offer a foundational resource for researchers and professionals working with this and related compounds. Further experimental investigation is needed to fully characterize its physical, chemical, and spectroscopic properties.

References

Predicted Biological Activity of 1,3-Dichloro-2-(trifluoromethoxy)benzene: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive analysis of the predicted biological activity of 1,3-Dichloro-2-(trifluoromethoxy)benzene, a halogenated aromatic compound for which limited experimental data is publicly available. In the absence of direct empirical evidence, this whitepaper employs a computational and analog-based predictive toxicology approach. By examining data from structurally similar compounds, including dichlorobenzenes and other halogenated aromatic hydrocarbons, we forecast potential toxicological endpoints, metabolic pathways, and mechanisms of action. This in-depth guide is intended to inform researchers, scientists, and drug development professionals of the compound's likely biological profile and to provide a framework for potential future experimental validation.

Introduction

This compound is a synthetic organic compound characterized by a benzene ring substituted with two chlorine atoms, and a trifluoromethoxy group. Its structural analogues, such as dichlorobenzenes and other halogenated aromatic hydrocarbons, are known to exhibit a range of biological activities and toxicities. These effects are often mediated by their metabolism, which can lead to the formation of reactive intermediates. This document synthesizes the known biological activities of these related compounds to predict the toxicological profile of this compound.

Predicted Toxicological Profile

Based on the known toxicities of structurally related compounds, this compound is predicted to exhibit several biological effects. The primary concerns are skin and eye irritation, hepatotoxicity, and potential carcinogenicity, which are common toxicological endpoints for halogenated aromatic hydrocarbons.[1][2]

Predicted Acute Toxicity

The acute toxicity of this compound is anticipated to be moderate. Similar to other dichlorobenzenes, it may cause irritation to the skin, eyes, and respiratory tract upon acute exposure.[1][2] For instance, some dichlorinated trifluoromethyl benzene derivatives are classified as causing severe skin burns and eye damage.

Table 1: Predicted Acute Toxicity Endpoints

| Toxicity Endpoint | Predicted Effect | Basis for Prediction |

| Skin Irritation | Moderate to Severe Irritant | Analogy to 1,3-dichloro-5-(trifluoromethyl)benzene which is classified as causing severe skin burns and eye damage. |

| Eye Irritation | Severe Irritant | Analogy to 1,3-dichloro-5-(trifluoromethyl)benzene. |

| Inhalation Toxicity | Respiratory Tract Irritation | General property of volatile halogenated aromatic hydrocarbons.[1] |

| Oral Toxicity | Moderate | General toxicity profile of dichlorobenzenes.[2] |

Predicted Chronic Toxicity and Carcinogenicity

Chronic exposure to halogenated aromatic hydrocarbons has been associated with liver damage and carcinogenicity.[1] The metabolism of these compounds by cytochrome P450 enzymes can generate reactive metabolites that can lead to cellular damage. Therefore, long-term exposure to this compound may pose a risk of hepatotoxicity and potential carcinogenicity.

Predicted Mechanism of Action

The mechanism of toxicity for many halogenated aromatic hydrocarbons involves the activation of the aryl hydrocarbon receptor (AhR).[3][4] This receptor is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes.

Binding of a ligand, such as a halogenated aromatic hydrocarbon, to the AhR leads to its translocation to the nucleus and dimerization with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcription of target genes. While this is a primary detoxification pathway, the induction of certain P450 enzymes can also lead to the production of toxic metabolites.

Predicted Metabolic Pathways

The metabolism of this compound is predicted to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5][6] The presence of chlorine and trifluoromethoxy groups will influence the sites of oxidation.

The predicted metabolic pathway involves initial hydroxylation of the benzene ring, followed by potential dehalogenation or further oxidation. The trifluoromethoxy group is generally more stable to metabolic cleavage than a methoxy group.

References

- 1. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 2. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

- 3. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of action of halogenated aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Dichloro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic routes for the preparation of 1,3-dichloro-2-(trifluoromethoxy)benzene from dichlorofluorobenzene isomers. Due to the limited literature on the direct conversion, a two-step synthetic pathway is proposed. The first step involves the conversion of 1,3-dichloro-2-fluorobenzene to 2,6-dichlorophenol via a copper-catalyzed hydrolysis. The second step details multiple protocols for the subsequent O-trifluoromethylation of the 2,6-dichlorophenol intermediate to yield the final product. This document is intended to serve as a comprehensive guide, offering detailed experimental procedures, tabulated quantitative data for easy comparison, and a visual representation of the synthetic workflow.

Proposed Synthetic Workflow

The synthesis of this compound from 1,3-dichloro-2-fluorobenzene is proposed as a two-step process. The initial step is the hydrolysis of the aryl fluoride to the corresponding phenol, followed by the trifluoromethoxylation of the phenol intermediate.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2,6-Dichlorophenol from 1,3-Dichloro-2-fluorobenzene

Experimental Protocol: Copper-Catalyzed Hydrolysis

-

Reaction Setup: To a sealable reaction vessel, add 1,3-dichloro-2-fluorobenzene (1.0 equiv.), Cu(acac)₂ (0.05 equiv.), and a suitable ligand such as N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO) (0.1 equiv.).

-

Reagent Addition: Add lithium hydroxide (LiOH) (2.0 equiv.) as the base.

-

Solvent: Add a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 9:1 v/v) to dissolve the reactants.

-

Reaction Conditions: Seal the vessel and heat the mixture to 130-150 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Work-up: After cooling to room temperature, acidify the reaction mixture with aqueous HCl (1 M).

-

Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,6-dichlorophenol can be purified by column chromatography or distillation.

Table 1: Proposed Reaction Parameters for Copper-Catalyzed Hydrolysis

| Parameter | Proposed Condition |

| Starting Material | 1,3-Dichloro-2-fluorobenzene |

| Catalyst | Cu(acac)₂ |

| Ligand | N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO) |

| Base | Lithium Hydroxide (LiOH) |

| Solvent | DMSO/Water |

| Temperature | 130-150 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | Moderate to Good (based on similar transformations) |

Step 2: Synthesis of this compound from 2,6-Dichlorophenol

The introduction of the trifluoromethoxy group onto the electron-deficient 2,6-dichlorophenol can be achieved through several methods. Below are three detailed protocols.

Protocol A: Two-Step O-Carboxydifluoromethylation and Decarboxylative Fluorination

This method involves the initial formation of an aryloxydifluoroacetic acid intermediate, which is then subjected to decarboxylative fluorination.

Part 1: O-Carboxydifluoromethylation

-

To a solution of 2,6-dichlorophenol (1.0 equiv.) in a suitable solvent such as dioxane, add sodium hydride (NaH) (1.1 equiv.) at 0 °C.

-

After stirring for 30 minutes, add sodium bromodifluoroacetate (1.1 equiv.).

-

Heat the reaction mixture to 80 °C for 4-6 hours.

-

Cool the mixture, quench with water, and acidify with HCl.

-

Extract the product, 2-(2,6-dichlorophenoxy)-2,2-difluoroacetic acid, with an organic solvent.

Part 2: Decarboxylative Fluorination

-

Dissolve the crude aryloxydifluoroacetic acid from the previous step (1.0 equiv.) in a solvent such as a mixture of CH₂Cl₂ and water.

-

Add Selectfluor® II (2.0-3.5 equiv.) and a catalytic amount of silver nitrate (AgNO₃) (0.2 equiv.).

-

Add an acid such as tetrafluoroboric acid (HBF₄) or triflic acid (HOTf) (3.0 equiv.).

-

Heat the mixture to 80 °C for 12-24 hours.

-

After completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify by column chromatography to obtain this compound.

Table 2: Quantitative Data for Two-Step Trifluoromethoxylation

| Step | Reagents | Solvent | Temp. | Time (h) | Reported Yield (on similar substrates) |

| O-Carboxydifluoromethylation | NaH, Sodium bromodifluoroacetate | Dioxane | 80 °C | 4-6 | Good to Excellent |

| Decarboxylative Fluorination | Selectfluor® II, AgNO₃, HBF₄ or HOTf | CH₂Cl₂/H₂O | 80 °C | 12-24 | Moderate |

Protocol B: Electrochemical O-Trifluoromethylation

This protocol offers a sustainable, one-step method for the trifluoromethoxylation of electron-deficient phenols using electrochemical synthesis.

-

Electrolysis Setup: In an undivided electrochemical cell equipped with graphite electrodes, dissolve 2,6-dichlorophenol (1.0 equiv.), sodium trifluoromethanesulfinate (Langlois reagent, CF₃SO₂Na) (2.0-3.0 equiv.), and a supporting electrolyte such as NaClO₄.

-

Solvent: Use a mixed solvent system of anhydrous acetonitrile and water (e.g., 4:1 v/v).

-

Electrolysis: Apply a constant current (e.g., 10 mA) to the system at room temperature.

-

Reaction Monitoring: Monitor the consumption of the starting material by TLC or GC-MS.

-

Work-up and Purification: Upon completion, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Table 3: Quantitative Data for Electrochemical Trifluoromethoxylation

| Parameter | Condition |

| Trifluoromethylating Agent | Sodium trifluoromethanesulfinate (Langlois reagent) |

| Electrolyte | NaClO₄ |

| Solvent | Acetonitrile/Water |

| Electrodes | Graphite |

| Current | Constant current (e.g., 10 mA) |

| Temperature | Room Temperature |

| Reported Yield (on similar substrates) | Up to 75% |

Protocol C: Direct Trifluoromethoxylation with a Hypervalent Iodine Reagent

Hypervalent iodine reagents, such as Togni's reagents, can be used for the direct O-trifluoromethylation of phenols.

-

Reaction Setup: In a reaction flask, dissolve 2,6-dichlorophenol (1.0 equiv.) and a hypervalent iodine reagent (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (1.5 equiv.) in a suitable solvent like chloroform or acetonitrile.

-

Base: Add a catalytic amount of a base such as cesium carbonate (Cs₂CO₃).

-

Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for several hours until the starting material is consumed.

-

Work-up and Purification: Quench the reaction, perform an aqueous work-up, extract the product, and purify by column chromatography.

Table 4: Quantitative Data for Trifluoromethoxylation with Hypervalent Iodine Reagent

| Parameter | Condition |

| Trifluoromethylating Agent | 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II) |

| Base | Cesium Carbonate (catalytic) |

| Solvent | Chloroform or Acetonitrile |

| Temperature | Room Temperature to 60 °C |

| Reported Yield (on similar substrates) | Moderate to Good |

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Handle all chemicals with care, paying special attention to corrosive acids, strong bases, and potentially toxic reagents.

-

Electrochemical reactions should be set up with appropriate safety measures to prevent electrical hazards.

-

High-temperature reactions should be conducted behind a blast shield.

Conclusion

The synthesis of this compound from 1,3-dichloro-2-fluorobenzene is a feasible but potentially challenging multi-step process. The initial hydrolysis of the aryl fluoride likely requires catalyzed, high-temperature conditions. The subsequent trifluoromethoxylation of the resulting 2,6-dichlorophenol can be accomplished via several modern synthetic methods, including a two-step decarboxylative fluorination, a direct electrochemical approach, or the use of hypervalent iodine reagents. The choice of method for the second step will depend on the available equipment, scalability, and desired yield. The protocols and data provided herein offer a solid foundation for researchers to develop a robust synthetic route to this valuable compound.

References

- 1. Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]

- 3. Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands | CoLab [colab.ws]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dichloro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines from aryl halides.[1][2] The amination of electron-deficient and sterically hindered aryl chlorides, such as 1,3-dichloro-2-(trifluoromethoxy)benzene, can be particularly challenging, often requiring carefully selected catalysts, ligands, and reaction conditions to achieve high yields and selectivity.[3] These application notes provide a detailed protocol for the mono-amination of this compound, a valuable building block in pharmaceutical and agrochemical research. The trifluoromethoxy group significantly influences the electronic properties of the aromatic ring, making this substrate an interesting candidate for selective C-N bond formation.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of well-established steps: oxidative addition of the aryl chloride to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[1][4] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition of the C-Cl bond and the subsequent reductive elimination.[3][5]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the results of a hypothetical optimization study for the mono-amination of this compound with morpholine. The data is representative of typical outcomes for such reactions and is intended to guide the user in selecting appropriate starting conditions.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |

| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 78 |

| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 65 |

| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 72 |

| 5 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | 82 |

| 6 | Pd₂(dba)₃ (2) | tBu₃P·HBF₄ (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 75 |

Yields are based on the isolated product after column chromatography.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound with morpholine, based on the optimized conditions presented in the data table (Entry 1).

Materials and Reagents:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

An inert gas atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere chemistry

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

-

Addition of Reagents: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.5 equivalents).

-

Addition of Substrates: Add this compound (1.0 equivalent) followed by morpholine (1.2 equivalents) via syringe.

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl chloride.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with the careful addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-aminated product.

Visualizations

References

Application Notes and Protocols for 1,3-Dichloro-2-(trifluoromethoxy)benzene in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Initial Research Findings: Extensive literature and patent searches did not yield any direct applications of 1,3-Dichloro-2-(trifluoromethoxy)benzene as a registered intermediate in the synthesis of commercialized agrochemicals. However, its structural motifs—a polychlorinated benzene ring and a trifluoromethoxy group—are present in various active ingredients. The trifluoromethoxy group, in particular, is of increasing interest in agrochemical design due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.

This document, therefore, presents potential and hypothetical applications of this compound in the synthesis of novel agrochemical candidates, based on established chemical principles and reactivity patterns of analogous structures. The following protocols are intended for research and development purposes and should be adapted and optimized by qualified professionals in a laboratory setting.

Potential as a Precursor for Herbicidal Protoporphyrinogen Oxidase (PPO) Inhibitors

The 1,3-dichloro-2-substituted phenyl core is a feature in some PPO-inhibiting herbicides. The trifluoromethoxy group can be leveraged to modulate the electronic and steric properties of the molecule, potentially leading to new herbicides with improved efficacy and crop selectivity.

Hypothetical Synthesis of a Diphenyl Ether Herbicide Candidate

This protocol outlines a potential pathway to a novel diphenyl ether structure, a class of compounds known for its herbicidal activity.

Reaction Scheme:

Caption: Hypothetical synthesis of a diphenyl ether herbicide candidate.

Experimental Protocol:

Step 1: Synthesis of 1,3-Dichloro-2-(trifluoromethoxy)-4-phenoxy-5-nitrobenzene (Diphenyl Ether Intermediate)

-

To a stirred solution of this compound (1.0 eq) and 4-nitrophenol (1.1 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the diphenyl ether intermediate.

Step 2: Reduction of the Nitro Group

-

Dissolve the diphenyl ether intermediate (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, filter through celite to remove the iron catalyst, and wash the filter cake with ethanol.

-

Concentrate the filtrate and perform a work-up with a suitable organic solvent and water.

-

Dry and concentrate the organic phase to obtain the aniline derivative.

Step 3: Acylation of the Aniline Derivative

-

Dissolve the aniline derivative (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to obtain the final herbicide candidate.

Quantitative Data (Hypothetical):

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) (HPLC) |

| 1 | Diphenyl Ether Intermediate | This compound | 4-Nitrophenol, K₂CO₃ | 75-85 | >95 |

| 2 | Aniline Derivative | Diphenyl Ether Intermediate | Fe, HCl | 80-90 | >97 |

| 3 | Final Herbicide Candidate | Aniline Derivative | Acetyl Chloride, Et₃N | 85-95 | >98 |

Potential as a Building Block for Insecticidal Phenylpyrazole Derivatives

The 1,3-dichloro-phenyl moiety is a key component of the fipronil class of insecticides. By introducing a trifluoromethoxy group, novel analogs with potentially altered insecticidal spectrum or improved safety profiles could be developed.

Hypothetical Synthesis of a Fipronil Analog

This protocol outlines a potential route to a fipronil analog starting from this compound.

Reaction Scheme:

Caption: Hypothetical synthesis of a fipronil analog.

Experimental Protocol:

Step 1: Nitration

-

Carefully add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and nitric acid at 0 °C.

-

Stir the reaction mixture at 0-10 °C for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and extract with DCM.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitro-intermediate.

Step 2: Reduction to Aniline

-

Dissolve the nitro-intermediate (1.0 eq) in concentrated hydrochloric acid and add tin(II) chloride dihydrate (3.0 eq).

-

Heat the mixture to 70-80 °C for 3-5 hours.

-

Cool the reaction, neutralize with a strong base (e.g., NaOH solution), and extract with ethyl acetate.

-

Dry the organic layer and concentrate to obtain the aniline intermediate.

Step 3: Sandmeyer Reaction to Benzonitrile

-

Dissolve the aniline intermediate (1.0 eq) in a mixture of hydrochloric acid and water and cool to 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the diazonium salt solution to the cyanide solution and stir at room temperature for 2-4 hours.

-

Extract the product with a suitable organic solvent, wash, dry, and concentrate to get the benzonitrile intermediate.

Further steps would involve conversion to the corresponding hydrazine and cyclization with a suitable pyrazole precursor to form the final fipronil analog. These are advanced synthetic steps requiring careful optimization.

Quantitative Data (Hypothetical):

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) (HPLC) |

| 1 | Nitro-Intermediate | This compound | HNO₃, H₂SO₄ | 85-95 | >96 |

| 2 | Aniline Intermediate | Nitro-Intermediate | SnCl₂, HCl | 70-80 | >95 |

| 3 | Benzonitrile Intermediate | Aniline Intermediate | NaNO₂, HCl, CuCN | 60-70 | >94 |

Disclaimer: The application notes and protocols provided herein are for informational and research purposes only and are based on hypothetical scenarios. The synthesis and handling of these chemicals should only be performed by trained professionals in a well-equipped laboratory, adhering to all safety precautions. The biological activity and environmental impact of the hypothetical compounds are unknown and would require extensive testing.

Application Notes and Protocols: 1,3-Dichloro-2-(trifluoromethoxy)benzene in Pharmaceutical Intermediate Synthesis

Introduction

After a comprehensive review of scientific literature and patent databases, it has been determined that there are no specific, publicly available examples of 1,3-Dichloro-2-(trifluoromethoxy)benzene being utilized as a direct precursor for the synthesis of pharmaceutical intermediates. While the trifluoromethoxy functional group is of significant interest in medicinal chemistry for its ability to enhance drug-like properties, the particular synthetic utility of this compound is not documented in the context of pharmaceutical development.

The following sections provide general information on the properties of trifluoromethoxylated compounds and hypothetical reaction pathways that a molecule like this compound could undergo. This information is based on the general reactivity of similar aromatic compounds and is for illustrative purposes only, as no specific experimental data for this compound in pharmaceutical synthesis has been found.

Properties of Trifluoromethoxylated Aromatic Compounds in Drug Design

The trifluoromethoxy (-OCF₃) group is often incorporated into pharmaceutical candidates to improve their physicochemical and pharmacokinetic properties.

Key Advantages:

-

Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, potentially improving absorption and distribution.

-

Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are very strong, making it resistant to metabolic degradation. This can increase the in vivo half-life of a drug.

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -OCF₃ moiety can influence the pKa of nearby functional groups, which can be crucial for target binding and selectivity.

Hypothetical Synthetic Pathways

Given the structure of this compound, it could theoretically serve as a building block in multi-step syntheses. The chloro substituents offer potential sites for various cross-coupling reactions.

A hypothetical workflow for utilizing this precursor could involve a selective cross-coupling reaction, followed by further functionalization.

Caption: Hypothetical workflow for the synthesis of a pharmaceutical intermediate.

Potential Reactions

Below are examples of reactions that are commonly used in medicinal chemistry to functionalize chlorinated aromatic rings. These are not documented for this compound specifically but represent plausible transformations.